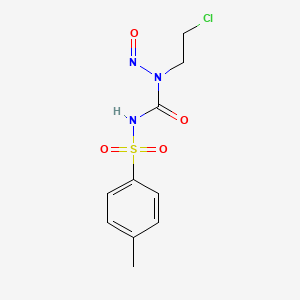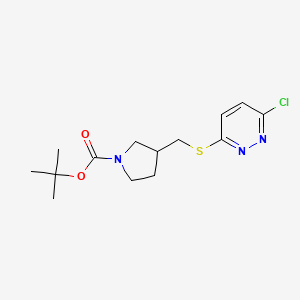
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a chloro group and a pyrrolidine ring attached via a sulfanylmethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with a suitable thiol to introduce the sulfanylmethyl group. The resulting compound is further reacted with pyrrolidine and tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group on the pyridazine ring can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyridazine derivatives.
Substitution: Amino or thio-substituted pyridazine derivatives.
科学研究应用
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用机制
The mechanism of action of 3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes essential for the survival of pathogens or cancer cells .
相似化合物的比较
Similar Compounds
3-(6-Chloro-pyridazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanylmethyl group, which may affect its reactivity and biological activity.
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its chemical properties and applications.
Uniqueness
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the sulfanylmethyl and pyrrolidine moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl 3-[(6-chloropyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-7-6-10(8-18)9-21-12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3 |
InChI 键 |
HSJWKXUEZRRAAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
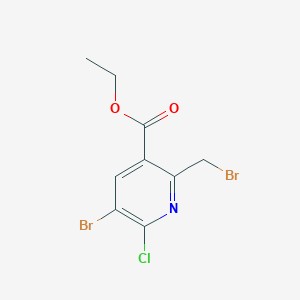

![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)

![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
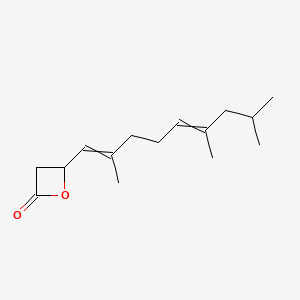
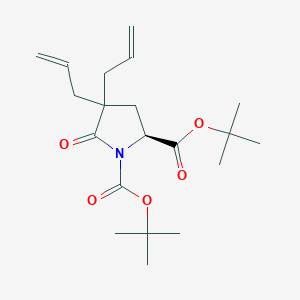

![3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
